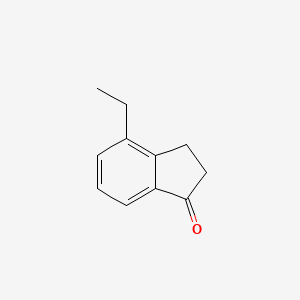

4-Ethyl-2,3-dihydro-1H-inden-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-2-8-4-3-5-10-9(8)6-7-11(10)12/h3-5H,2,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHRSBAQYOGCQKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2CCC(=O)C2=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-depth Technical Guide: Physical Properties of 4-Ethyl-2,3-dihydro-1H-inden-1-one

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known physical properties and synthetic methodologies related to 4-Ethyl-2,3-dihydro-1H-inden-1-one. Due to a lack of specific experimental data for this particular molecule in the reviewed literature, this document focuses on the properties of closely related analogs and general, established protocols for the synthesis of the indanone scaffold.

Core Physical Properties

Calculated and Comparative Physical Properties of Substituted 1-Indanones

| Property | This compound | 4-Methyl-1-indanone | 2-Ethyl-1-indanone |

| Molecular Formula | C₁₁H₁₂O | C₁₀H₁₀O[1] | C₁₁H₁₂O |

| Molecular Weight | 160.21 g/mol | 146.19 g/mol [1] | 160.21 g/mol [2] |

| Melting Point | Not available | 94-96 °C[1] | Not available |

| Boiling Point | Not available | Not available | 67 °C at 0.2 mmHg |

| Density | Not available | Not available | 1.038 g/mL at 25 °C |

Experimental Protocols for Synthesis

The synthesis of 1-indanones is well-established in organic chemistry, with intramolecular Friedel-Crafts acylation and palladium-catalyzed reactions being among the most common and versatile methods.

Intramolecular Friedel-Crafts Acylation

This classical method is a cornerstone for the synthesis of 1-indanones and involves the cyclization of a 3-arylpropanoic acid or its corresponding acyl chloride.

Detailed Methodology:

-

Acid Chloride Formation (Optional but common): To a solution of the appropriately substituted 3-phenylpropanoic acid (e.g., 3-(3-ethylphenyl)propanoic acid) in an inert solvent such as dichloromethane, an excess of a chlorinating agent like thionyl chloride or oxalyl chloride is added. The reaction is typically stirred at room temperature until the evolution of gas ceases, indicating the formation of the acyl chloride. The solvent and excess reagent are then removed under reduced pressure.

-

Cyclization: The crude acyl chloride is dissolved in a suitable solvent (e.g., dichloromethane, nitromethane). A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄), is added portion-wise at a reduced temperature (typically 0 °C) to control the exothermic reaction. The reaction mixture is then stirred, often at room temperature, for a period ranging from a few hours to overnight to ensure complete cyclization.

-

Work-up and Purification: The reaction is quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The aqueous and organic layers are separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed with a saturated sodium bicarbonate solution, water, and brine, and then dried over an anhydrous salt like sodium sulfate. After filtration, the solvent is evaporated, and the resulting crude 1-indanone is purified by techniques such as recrystallization or column chromatography.

Non-conventional energy sources like microwaves and high-intensity ultrasound have also been successfully employed to drive the intramolecular Friedel-Crafts acylation, often leading to shorter reaction times and improved yields[3].

Palladium-Catalyzed Heck-Aldol Annulation Cascade

A more modern approach involves a one-pot synthesis utilizing a palladium-catalyzed Heck reaction followed by an aldol-type annulation. This method is particularly useful for constructing highly substituted indanones[4].

Detailed Methodology:

-

Reaction Setup: In a reaction vessel, the substituted o-bromobenzaldehyde, an enol ether (e.g., 2-hydroxy-ethyl vinyl ether), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., 1,3-bis(diphenylphosphino)propane - dppp), and a base (e.g., triethylamine) are combined in a suitable solvent like ethylene glycol.

-

Reaction Conditions: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 115 to 145 °C for several hours (e.g., 16 hours)[4]. The palladium catalyst facilitates the Heck reaction, which forms a key intermediate.

-

Annulation and Work-up: The subsequent aldol-type annulation is promoted by the ethylene glycol solvent. Upon completion of the reaction, the mixture is cooled to room temperature and then treated with an acid (e.g., 3 M HCl) to facilitate the final cyclization and formation of the 1-indanone product[4].

-

Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified using column chromatography to yield the desired substituted 1-indanone.

Synthetic Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis of a 4-substituted-1-indanone, such as this compound, via the intramolecular Friedel-Crafts acylation of the corresponding 3-arylpropanoic acid.

References

An In-depth Technical Guide to 4-Ethyl-2,3-dihydro-1H-inden-1-one

This technical guide provides a comprehensive overview of 4-Ethyl-2,3-dihydro-1H-inden-1-one, a substituted indanone of interest to researchers and professionals in drug development and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule, this guide outlines a plausible synthetic route, predicted physicochemical and spectroscopic properties based on closely related analogs, and discusses the general biological significance of the indanone scaffold.

Chemical Structure and Properties

IUPAC Name: this compound Molecular Formula: C₁₁H₁₂O Molecular Weight: 160.21 g/mol

The chemical structure consists of a bicyclic indanone core, which is a fusion of a benzene ring and a cyclopentanone ring. An ethyl group is substituted at the 4-position of the aromatic ring.

Predicted Physicochemical and Spectroscopic Data

The following data are predicted based on the known properties of similar substituted indanones. These values should be considered estimates pending experimental verification.

| Property | Predicted Value | Notes and References |

| Physical State | Colorless to pale yellow solid or oil | Based on the physical state of similar indanone derivatives. |

| Melting Point | Not available; expected to be low-melting solid | Dependent on purity and crystalline form. |

| Boiling Point | > 250 °C (at atmospheric pressure) | High boiling point is characteristic of aromatic ketones. |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, Ethyl Acetate, Acetone); Insoluble in water | Typical solubility for moderately polar organic compounds. |

| ¹H-NMR (CDCl₃) | δ (ppm): 7.5-7.2 (m, 3H, Ar-H), 3.0-2.8 (t, 2H, -CH₂-), 2.7-2.5 (t, 2H, -CH₂-), 2.7-2.5 (q, 2H, -CH₂CH₃), 1.2-1.0 (t, 3H, -CH₂CH₃) | Chemical shifts are estimated based on data for 4-chloro-1-indanone and other alkyl-substituted aromatics.[1] The aromatic protons will show a characteristic splitting pattern. |

| ¹³C-NMR (CDCl₃) | δ (ppm): ~207 (C=O), ~153, ~140, ~135, ~129, ~127, ~125 (Ar-C), ~36 (-CH₂-), ~28 (-CH₂-), ~25 (-CH₂CH₃), ~15 (-CH₂CH₃) | The carbonyl carbon (C1) is expected to be significantly downfield. Aromatic carbon signals are in the typical range.[1] |

| IR (KBr) | ν (cm⁻¹): ~3050 (Ar C-H), ~2950 (Aliphatic C-H), ~1700 (C=O, ketone), ~1600, ~1470 (C=C, aromatic) | The most prominent peak will be the strong carbonyl stretch.[1] |

| Mass Spectrometry (EI) | m/z: 160 (M⁺), 145 (M⁺ - CH₃), 131 (M⁺ - C₂H₅), 115, 103 | Fragmentation pattern is expected to involve loss of the ethyl group and subsequent rearrangements of the indanone core. |

Synthesis of this compound

The most direct and widely applicable method for the synthesis of 4-substituted-1-indanones is the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid.[2][3]

Proposed Synthetic Workflow

The synthesis of this compound can be envisioned to start from 3-ethylbenzaldehyde, proceeding through a Knoevenagel condensation followed by reduction and hydrolysis to yield 3-(3-ethylphenyl)propanoic acid. The final step is an intramolecular Friedel-Crafts acylation to form the indanone ring.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-(3-Ethylphenyl)propanoic acid

-

Knoevenagel Condensation: To a solution of 3-ethylbenzaldehyde (1.0 eq) in pyridine, add malonic acid (1.1 eq) and a catalytic amount of piperidine. The mixture is heated at reflux for 4-6 hours. After cooling, the reaction mixture is poured into a mixture of ice and concentrated hydrochloric acid. The precipitated solid, 3-(3-ethylphenyl)propenoic acid, is filtered, washed with water, and dried.

-

Reduction of the double bond: The crude 3-(3-ethylphenyl)propenoic acid is dissolved in ethanol, and a catalytic amount of 10% Palladium on carbon (Pd/C) is added. The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield 3-(3-ethylphenyl)propanoic acid.

Step 2: Intramolecular Friedel-Crafts Acylation

-

Acid Chloride Formation: To the dried 3-(3-ethylphenyl)propanoic acid (1.0 eq), add thionyl chloride (SOCl₂, 1.5 eq) and a catalytic amount of DMF. The mixture is stirred at room temperature for 2-3 hours. Excess thionyl chloride is removed by distillation under reduced pressure.

-

Cyclization: The crude acid chloride is dissolved in a dry, inert solvent such as dichloromethane (CH₂Cl₂). The solution is cooled to 0 °C in an ice bath, and anhydrous aluminum chloride (AlCl₃, 1.2 eq) is added portion-wise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2-4 hours. The reaction is quenched by pouring it slowly onto crushed ice with concentrated HCl. The organic layer is separated, washed with water, saturated NaHCO₃ solution, and brine, then dried over anhydrous Na₂SO₄. The solvent is evaporated, and the crude product is purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford this compound.

Biological Activity and Applications of the Indanone Scaffold

Caption: Biological activities associated with the indanone scaffold.

The diverse biological activities of indanone derivatives make them attractive starting points for the development of new therapeutic agents. Research has shown that various substitutions on the indanone ring system can modulate their activity and selectivity towards different biological targets. For instance, certain indanone derivatives have been investigated for their potential in treating neurodegenerative diseases, while others have shown promise as anticancer and anti-inflammatory agents.[3]

Conclusion

This compound represents a specific analog within the broader class of indanone compounds. While direct experimental data for this molecule is sparse, its synthesis can be reliably predicted based on established chemical transformations. The physicochemical and spectroscopic properties outlined in this guide provide a valuable reference for its identification and characterization. The well-documented biological importance of the indanone scaffold suggests that this compound could be a valuable compound for further investigation in drug discovery and development programs. Experimental validation of the predicted properties and biological activities is a necessary next step in fully elucidating the potential of this molecule.

References

An In-depth Technical Guide on 4-Ethyl-2,3-dihydro-1H-inden-1-one (CAS Number: 79780-68-0) and its Analogs

Disclaimer: Direct and extensive experimental data for 4-Ethyl-2,3-dihydro-1H-inden-1-one (CAS 79780-68-0) is limited in publicly accessible scientific literature. Therefore, this guide provides a comprehensive overview of this compound based on available data, supplemented with detailed information and established protocols for structurally related and well-characterized indenone and indanone derivatives. This approach aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the chemical class to which this compound belongs.

Introduction

Indenones are a class of polycyclic aromatic hydrocarbons characterized by a benzene ring fused to a cyclopentenone ring. The saturated version, indanone, is also a prevalent scaffold in medicinal chemistry. These core structures are of significant interest due to their presence in various biologically active molecules and their utility as versatile synthetic intermediates. Derivatives of the indenone and indanone core have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

This compound is a specific derivative with an ethyl group substituted on the aromatic ring. While detailed studies on this particular molecule are scarce, its structural features suggest potential for biological activity and applications in drug discovery and materials science. This guide will cover the known properties of this compound and provide a broader context by detailing the synthesis, characterization, and biological evaluation of analogous compounds.

Physicochemical and Spectroscopic Properties

The known physicochemical properties of this compound are summarized below. These are supplemented with typical spectroscopic data expected for such a molecule, based on the analysis of related compounds.

Table 1: Physicochemical Properties of this compound and Related Indanones

| Property | This compound | 1-Indanone (unsubstituted analog)[1] |

| CAS Number | 79780-68-0 | 83-33-0 |

| Molecular Formula | C₁₁H₁₂O | C₉H₈O |

| Molecular Weight | 160.21 g/mol | 132.16 g/mol |

| Appearance | Not specified | Off-white crystalline solid |

| Melting Point | Not specified | 38-42 °C |

| Boiling Point | Not specified | 243-245 °C |

| LogP (calculated) | Not specified | 1.7 |

Spectroscopic Characterization (Expected for this compound):

-

¹H NMR: Protons of the ethyl group (a triplet and a quartet), aromatic protons, and two methylene groups of the dihydroindenone ring are expected.

-

¹³C NMR: Signals for the carbonyl carbon, aromatic carbons (including quaternary carbons), methylene carbons, and the carbons of the ethyl group would be observed.

-

IR Spectroscopy: A strong absorption band characteristic of the C=O stretching vibration of the ketone is expected around 1700 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound would be observed, along with characteristic fragmentation patterns.

Synthesis of Substituted Indenones

Several synthetic routes are available for the preparation of indenone and indanone derivatives. The most common methods include intramolecular Friedel-Crafts acylation and the Nazarov cyclization.

3.1. Intramolecular Friedel-Crafts Acylation

This is a widely used method for the synthesis of cyclic ketones like indanones. The reaction involves the cyclization of a suitable acyl chloride or carboxylic acid precursor in the presence of a Lewis acid or a strong protic acid.

Experimental Protocol (Representative for Friedel-Crafts Acylation of a 3-Arylpropionic Acid): [2][3]

-

Preparation of the Precursor: A 3-arylpropionic acid (e.g., 3-(3-ethylphenyl)propanoic acid) is either converted to its acyl chloride using thionyl chloride or used directly.

-

Cyclization: The 3-arylpropionic acid (1 equivalent) is dissolved in a suitable solvent (e.g., dichloromethane or nitrobenzene).

-

A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or niobium pentachloride (NbCl₅), is added portion-wise at 0 °C.[3]

-

The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC).

-

Work-up: The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired indanone.

3.2. Nazarov Cyclization

The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones, including indenones, from divinyl ketones.[4][5][6] The reaction is typically catalyzed by a Lewis acid or a protic acid.

Experimental Protocol (Representative for Nazarov Cyclization): [7]

-

Substrate Preparation: A divinyl ketone precursor is synthesized. For indenones, this precursor is typically an aryl vinyl ketone.

-

Cyclization: The divinyl ketone (1 equivalent) is dissolved in an appropriate solvent (e.g., dichloromethane).

-

A Lewis acid catalyst, such as copper(II) triflate (Cu(OTf)₂), is added to the solution.[7]

-

The reaction mixture is stirred at a suitable temperature (ranging from room temperature to reflux) until the starting material is consumed (monitored by TLC).

-

Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The mixture is extracted with an organic solvent.

-

The combined organic extracts are washed, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography to yield the indenone.

Biological Activity and Mechanism of Action of Indenone Analogs

Table 2: Reported Biological Activities of Indenone and Indanone Derivatives

| Biological Activity | Compound Class/Example | Key Findings | Reference |

| Anti-inflammatory | Sesquistilbene indanone analogues | Inhibition of NO production in LPS-stimulated RAW264.7 cells. Downregulation of iNOS and COX-2 expression. | [8] |

| Isoxazole fused indanones | Good anti-inflammatory activity compared to indomethacin. | [9] | |

| Anticancer | Gallic acid-based indanone derivatives | Potent anticancer activity against various human cancer cell lines. | [9] |

| Indanone-Mannich bases | Cytotoxic effects and inhibition of carbonic anhydrase and acetylcholine esterase. | [10] | |

| Enzyme Inhibition | Arylated indenone derivatives | Inhibition of AlkBH3 DNA repair activity. | [11] |

| Indanone derivatives | Inhibition of cereblon, an E3 ubiquitin ligase component. | [12] | |

| Antimicrobial | Isoxazole fused indanones | Moderate antibacterial and antifungal activities. | [9] |

Potential Mechanisms of Action and Signaling Pathways:

Several signaling pathways have been implicated in the biological effects of indenone derivatives.

-

TLR4/JNK/NF-κB Pathway: Some indanone analogs have been shown to exert their anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.[8] This leads to the downstream suppression of JNK (c-Jun N-terminal kinase) and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), which are key regulators of pro-inflammatory gene expression.[8]

-

PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is common in cancer. Certain heterocyclic compounds with structures related to indenones have been shown to inhibit this pathway, leading to antitumor effects.[13]

Experimental Protocols for Biological Evaluation

The following are representative protocols for assessing the biological activity of indenone derivatives.

5.1. Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cells (e.g., a cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37 °C.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined from a dose-response curve.

5.2. Anti-inflammatory Assay (Nitric Oxide Production in RAW264.7 Macrophages)

This assay evaluates the potential of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

Protocol: [8]

-

Cell Seeding: Plate RAW264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment and Stimulation: Pre-treat the cells with different concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. Include controls for untreated cells, LPS-only treated cells, and compound-only treated cells.

-

Incubation: Incubate the plate for 18-24 hours.

-

Nitrite Measurement (Griess Assay): Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and determine the percentage inhibition of NO production.

Conclusion

This compound belongs to the indenone class of compounds, which holds significant promise in the field of medicinal chemistry and drug discovery. Although specific data on this particular molecule is sparse, the extensive research on its analogs reveals a wide spectrum of biological activities, including potent anti-inflammatory and anticancer effects. The synthesis of such compounds is well-established, primarily through methods like Friedel-Crafts acylation and Nazarov cyclization. The mechanisms of action for bioactive indenones often involve the modulation of key cellular signaling pathways.

For researchers and drug development professionals, this compound and its derivatives represent a fertile ground for further investigation. Future studies should focus on the detailed synthesis and characterization of this specific compound, followed by a comprehensive biological evaluation to explore its therapeutic potential. The protocols and data presented in this guide, drawn from closely related structures, provide a solid foundation and a roadmap for such future research endeavors.

References

- 1. 1-Indanone | C9H8O | CID 6735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]

- 5. Nazarov Cyclization | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. d-nb.info [d-nb.info]

- 7. Catalytic stereoselective synthesis of highly substituted indanones via tandem Nazarov cyclization and electrophilic fluorination trapping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchmap.jp [researchmap.jp]

- 11. Indenone derivatives as inhibitor of human DNA dealkylation repair enzyme AlkBH3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Computational investigations of indanedione and indanone derivatives in drug discovery: Indanone derivatives inhibits cereblon, an E3 ubiquitin ligase component - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 15. dojindo.com [dojindo.com]

Spectroscopic Data of 4-Ethyl-2,3-dihydro-1H-inden-1-one: A Technical Guide

Introduction

4-Ethyl-2,3-dihydro-1H-inden-1-one is a substituted indanone derivative of interest in synthetic organic chemistry and drug discovery. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and quality control. This technical guide provides a detailed overview of the predicted spectroscopic data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data presented herein are predicted based on the analysis of structurally related compounds, primarily its isomer 2-ethyl-1-indanone, and general principles of spectroscopic interpretation. This document also outlines generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on data from analogous compounds and are intended to serve as a reference for researchers.[1][2]

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.65 | d | 1H | Ar-H (H5) |

| ~7.40 | t | 1H | Ar-H (H6) |

| ~7.25 | d | 1H | Ar-H (H7) |

| ~3.00 | t | 2H | -CH₂- (Position 3) |

| ~2.70 | q | 2H | Ar-CH₂-CH₃ |

| ~2.65 | t | 2H | -CH₂- (Position 2) |

| ~1.25 | t | 3H | Ar-CH₂-CH₃ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~207.0 | C=O | C1 (Carbonyl) |

| ~155.0 | C | C7a |

| ~145.0 | C | C4 |

| ~135.0 | C | C3a |

| ~134.0 | CH | C6 |

| ~127.0 | CH | C5 |

| ~124.0 | CH | C7 |

| ~36.0 | CH₂ | C2 |

| ~28.0 | CH₂ | Ar-CH₂-CH₃ |

| ~25.0 | CH₂ | C3 |

| ~15.0 | CH₃ | Ar-CH₂-CH₃ |

Solvent: CDCl₃.

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2960, ~2870 | Strong | Aliphatic C-H stretch |

| ~1710 | Strong | C=O stretch (conjugated ketone) |

| ~1600, ~1470 | Medium | Aromatic C=C stretch |

| ~1280 | Medium | C-C stretch |

| ~830 | Strong | Aromatic C-H bend (out-of-plane) |

Sample preparation: Neat or as a thin film.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 160 | 100 | [M]⁺ (Molecular ion) |

| 145 | 60 | [M-CH₃]⁺ |

| 132 | 80 | [M-C₂H₄]⁺ (McLafferty rearrangement) |

| 117 | 50 | [M-C₂H₄-CH₃]⁺ |

| 104 | 40 | [C₈H₈]⁺ |

| 91 | 30 | [C₇H₇]⁺ (Tropylium ion) |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[3] Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is typically used for data acquisition.[1]

-

¹H NMR Acquisition:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton resonances (e.g., 0-10 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum.

-

Set the spectral width to cover the expected range of carbon resonances (e.g., 0-220 ppm).

-

A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm for ¹H NMR and the solvent signal (77.16 ppm for CDCl₃) for ¹³C NMR.

2. Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat (for liquids): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.[4]

-

KBr Pellet (for solids): Grind a small amount of the solid sample with anhydrous KBr powder and press the mixture into a thin, transparent pellet.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the KBr pellet without the sample.

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.[5]

-

3. Mass Spectrometry (MS)

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via a direct insertion probe or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for separation prior to analysis.[6][7]

-

Ionization: Electron Ionization (EI) is a common method for small organic molecules.[8] The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. chemistry.utah.edu [chemistry.utah.edu]

- 2. researchgate.net [researchgate.net]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. webassign.net [webassign.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mass Spectrometry Basics | Mass Spectrometry | JEOL USA [jeolusa.com]

- 7. researchgate.net [researchgate.net]

- 8. acdlabs.com [acdlabs.com]

Mass Spectrometry of 4-Ethyl-2,3-dihydro-1H-inden-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Mass Spectrum and Fragmentation

The molecular weight of 4-Ethyl-2,3-dihydro-1H-inden-1-one (C₁₁H₁₂O) is 160.21 g/mol . Upon electron ionization (EI), the molecule is expected to form a molecular ion (M⁺˙) at m/z 160. Subsequent fragmentation is likely to proceed through characteristic pathways for alkylated aromatic ketones.

Proposed Fragmentation Pathway

The primary fragmentation events are anticipated to involve the ethyl group and the carbonyl function. A common fragmentation pathway for alkylbenzenes is the benzylic cleavage to lose a methyl radical (•CH₃), leading to a stable benzylic cation. Another expected fragmentation is the loss of ethylene (C₂H₄) via a McLafferty-type rearrangement if sterically feasible, or through other rearrangement processes. The indanone ring itself can undergo characteristic fissions.

Based on the analysis of related indanone structures, a plausible fragmentation pathway for this compound is proposed. This pathway is initiated by the ionization of the molecule, followed by a series of fragmentation steps leading to the formation of characteristic product ions.

Caption: Proposed electron ionization fragmentation pathway of this compound.

Tabulated Mass Spectrometry Data

The following table summarizes the predicted major ions and their proposed structures resulting from the electron ionization mass spectrometry of this compound.

| m/z | Proposed Ion | Formula | Comments |

| 160 | [M]⁺˙ | [C₁₁H₁₂O]⁺˙ | Molecular Ion |

| 145 | [M - CH₃]⁺ | [C₁₀H₉O]⁺ | Loss of a methyl radical from the ethyl group (benzylic cleavage) |

| 132 | [M - C₂H₄]⁺˙ | [C₉H₈O]⁺˙ | Loss of ethylene via rearrangement |

| 131 | [M - C₂H₅]⁺ | [C₉H₇O]⁺ | Loss of an ethyl radical |

| 117 | [M - CH₃ - CO]⁺ | [C₉H₉]⁺ | Loss of carbon monoxide from the m/z 145 ion |

| 103 | [M - C₂H₄ - CHO]⁺ | [C₈H₇]⁺ | Loss of a formyl radical from the m/z 132 ion |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion, a common fragment in alkylbenzenes |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation |

Experimental Protocols

To acquire mass spectrometric data for this compound, a standard gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) protocol would be employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like substituted indanones.

Sample Preparation:

-

Dissolve a small amount of the sample (approximately 1 mg) in a suitable volatile solvent (e.g., dichloromethane, methanol, or acetonitrile) to a final concentration of 10-100 µg/mL.

-

If necessary, filter the sample solution to remove any particulate matter.

Instrumentation:

-

Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector: Split/splitless injector, operated in splitless mode for higher sensitivity.

-

Mass Spectrometer: A quadrupole, ion trap, or time-of-flight (TOF) mass analyzer.

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).[1]

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

For less volatile derivatives or for analysis in biological matrices, LC-MS with a soft ionization technique like ESI can be utilized.[2]

Sample Preparation:

-

Dissolve the sample in the mobile phase to a concentration of 1-10 µg/mL.

-

Filter the sample through a 0.22 µm syringe filter.

Instrumentation:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mass Spectrometer: A quadrupole, TOF, or Orbitrap mass spectrometer equipped with an ESI source.

LC Conditions:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

Start with 5% B, hold for 1 minute.

-

Linear gradient to 95% B over 8 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 5% B and re-equilibrate for 3 minutes.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Gas (N₂) Temperature: 350 °C.

-

Desolvation Gas Flow: 600 L/hr.

-

Scan Range: m/z 50-500.

-

Tandem MS (MS/MS): For structural elucidation, precursor ions can be isolated and fragmented using collision-induced dissociation (CID). The collision energy can be varied (e.g., 10-40 eV) to obtain optimal fragmentation.[2]

Caption: General workflow for the GC-MS analysis of this compound.

Conclusion

This technical guide provides a predictive yet comprehensive overview of the mass spectrometric analysis of this compound. The proposed fragmentation pathways and detailed experimental protocols offer a solid foundation for researchers and scientists working with this and related compounds. The provided information is essential for method development in analytical chemistry, drug discovery, and metabolic profiling, enabling the confident identification and structural elucidation of substituted indanones. The use of high-resolution mass spectrometry would further aid in confirming the elemental composition of the fragment ions.

References

The Rising Therapeutic Potential of Substituted Indanones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indanone scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its versatile pharmacological activities. Present in both natural products and synthetic molecules, including the FDA-approved Alzheimer's drug Donepezil, this bicyclic ketone is a fertile ground for the development of novel therapeutics.[1][2] This technical guide delves into the core biological activities of substituted indanones, presenting key quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action to support ongoing research and drug development efforts.

Key Biological Activities and Quantitative Data

Substituted indanones have demonstrated a broad spectrum of biological effects, including neuroprotective, anti-inflammatory, anticancer, and antiviral activities.[1][2][3][4] The nature and position of substituents on the indanone ring system play a crucial role in determining the specific activity and potency of these compounds.

Neuroprotective Activity

Indanone derivatives have shown significant promise in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Their mechanisms often involve the inhibition of key enzymes or the modulation of pathways related to neuronal survival.[1][5]

A notable class of neuroprotective agents are the arylidene indanones, which have been explored as potent inhibitors of cholinesterases (AChE and BuChE), enzymes critical in the progression of Alzheimer's disease.[6][7][8] Furthermore, certain indanone hybrids have demonstrated the ability to ameliorate ischemia-reperfusion injury and show favorable blood-brain barrier permeability.[9][10] Some derivatives also target the aggregation of amyloid-beta (Aβ) peptides and α-synuclein fibrils, key pathological hallmarks of Alzheimer's and Parkinson's disease, respectively.[11][12]

-

Table 1: Cholinesterase Inhibitory Activity of Selected Indanone Derivatives

Compound ID Substitution Pattern Target IC50 (nM) Reference 9 (Not specified in abstract) AChE 14.8 [12] 14 (Not specified in abstract) AChE 18.6 [12] 15b Diethylamino group on arylidene ring AChE (Potent, value not specified) [6] | 15c | Pyrrolidine group on arylidene ring | AChE | (Potent, value not specified) |[6] |

Anti-inflammatory Activity

The anti-inflammatory properties of substituted indanones are primarily attributed to their ability to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), often in response to lipopolysaccharide (LPS) stimulation in macrophages.[13][14] The mechanism underlying this activity frequently involves the inhibition of critical signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK).[15] Some indanone analogues have also been investigated as selective cyclooxygenase-2 (COX-2) inhibitors.[16]

-

Table 2: Anti-inflammatory Activity of 2-Benzylidene-1-indanone Derivatives

Compound ID Substitution Pattern Assay % Inhibition Reference 4d 6-hydroxyl on indanone LPS-induced TNF-α expression 83.73% [14] 4d 6-hydroxyl on indanone LPS-induced IL-6 expression 69.28% [14] | 8f | (Lead optimized from 4d) | LPS-induced cytokine expression | (Improved activity) |[14] |

Anticancer Activity

The anticancer potential of indanone derivatives is an area of active investigation, with promising activity against various cancer cell lines, including breast and colorectal cancer.[17] These compounds can induce apoptosis (programmed cell death) through mechanisms such as the activation of the mitochondrial-associated pathway and arresting the cell cycle, typically at the G2/M phase.[16][17][18] One of the key mechanisms is the inhibition of tubulin polymerization, a critical process for cell division, which is also the target of established chemotherapy drugs.[3][18]

-

Table 3: Cytotoxic Activity of Selected Indanone Derivatives

Compound ID Substitution Pattern Cell Line IC50 (µM) Reference ITH-6 N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine HT-29, COLO 205, KM 12 (p53 mutant colorectal cancer) 0.41 ± 0.19 to 6.85 ± 1.44 [17] 9f 3',4'-dimethoxyphenyl on spiroisoxazoline ring MCF-7 (breast cancer) 0.03 ± 0.01 [16] | Indanone 1 | 3-(3',4',5'-trimethoxyphenyl)-4,5,6-trimethoxy-1-indanone | MCF-7 (breast cancer) | 2.2 |[18] |

Antiviral Activity

Certain chalcone derivatives containing an indanone moiety have been synthesized and evaluated for their antiviral properties. These compounds have shown promising therapeutic and protective activities against the tobacco mosaic virus (TMV).[19]

-

Table 4: Antiviral Activity of Indanone-Chalcone Hybrids against TMV

Compound ID Activity Type EC50 (µg/mL) Reference N2 Therapeutic 70.7 [19] N7 Therapeutic 89.9 [19] | Ningnanmycin (Control) | Therapeutic | 158.3 |[19] |

Mechanisms of Action: Visualized Pathways

To elucidate the therapeutic effects of substituted indanones at a molecular level, it is essential to understand their interaction with key cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the core mechanisms of action.

Anti-inflammatory Signaling Inhibition

Substituted indanones can exert anti-inflammatory effects by inhibiting the LPS-induced NF-κB and MAPK signaling pathways. This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines.

Caption: Inhibition of LPS-induced pro-inflammatory pathways by substituted indanones.

Anticancer Mechanism: Tubulin Polymerization and Apoptosis

A key anticancer mechanism for some indanone derivatives is the disruption of microtubule dynamics by inhibiting tubulin polymerization. This leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis through the intrinsic (mitochondrial) pathway.

Caption: Anticancer mechanism via tubulin inhibition and apoptosis induction.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature for evaluating the biological activity of substituted indanones.

Acetylcholinesterase (AChE) Inhibition Assay

This assay is used to determine the potency of compounds in inhibiting the AChE enzyme, a key target in Alzheimer's disease therapy.

-

Principle: Based on the Ellman's method, where the enzyme hydrolyzes acetylthiocholine iodide (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically.

-

Reagents:

-

AChE enzyme (from electric eel)

-

Acetylthiocholine iodide (ATCI) substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test compounds (substituted indanones) dissolved in a suitable solvent (e.g., DMSO).

-

-

Procedure:

-

Prepare solutions of the test compounds at various concentrations.

-

In a 96-well plate, add phosphate buffer, DTNB solution, test compound solution, and AChE enzyme solution to each well.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the ATCI substrate to all wells.

-

Measure the absorbance of the wells at 412 nm every minute for a set duration using a microplate reader.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition relative to a control (without inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

-

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

-

Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it into an insoluble purple formazan. The amount of formazan produced is proportional to the number of living cells.

-

Reagents:

-

Cancer cell line (e.g., MCF-7, HT-29)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Test compounds.

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of the substituted indanone compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, remove the medium and add fresh medium containing MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to untreated control cells.

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

-

Anti-inflammatory Activity Assay (Measurement of NO, TNF-α, and IL-6)

This protocol describes how to measure the anti-inflammatory effects of indanones on macrophages stimulated with LPS.

-

Principle: The production of nitric oxide (NO) is measured using the Griess reagent. The levels of cytokines TNF-α and IL-6 in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

-

Cell Line: Murine macrophage cell line, such as RAW 264.7.

-

Procedure:

-

Seed RAW 264.7 cells in a 24-well or 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test indanone compounds for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours). Include a vehicle control (no LPS, no compound) and a positive control (LPS only).

-

After incubation, collect the cell culture supernatant.

-

NO Measurement: Mix the supernatant with an equal volume of Griess reagent. After a short incubation, measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.

-

Cytokine (TNF-α, IL-6) Measurement: Use commercially available ELISA kits according to the manufacturer's instructions to measure the concentration of TNF-α and IL-6 in the collected supernatants.

-

Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each compound concentration relative to the LPS-only control.

-

Conclusion

Substituted indanones represent a highly versatile and promising class of compounds with a wide array of biological activities. The structure-activity relationship studies consistently demonstrate that modifications to the indanone core and its substituents can be finely tuned to optimize potency and selectivity for various therapeutic targets. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals aiming to explore and harness the full therapeutic potential of this remarkable chemical scaffold. Further investigation into their mechanisms of action and in vivo efficacy will be crucial in translating these promising findings into next-generation therapeutics.

References

- 1. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 19. pubs.acs.org [pubs.acs.org]

Potential Therapeutic Targets of 4-Ethyl-2,3-dihydro-1H-inden-1-one: An In-depth Technical Guide Based on Analog Scaffolds

Introduction to the 1-Indanone Scaffold

The 1-indanone core, a bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring, is a versatile scaffold found in both natural products and synthetic molecules of therapeutic interest.[2][4] Its rigid conformation and amenability to chemical modification have made it a frequent starting point for the development of novel drugs across diverse therapeutic areas.[1][3] The well-established clinical success of the 1-indanone derivative Donepezil for the treatment of Alzheimer's disease has significantly spurred further investigation into this chemical class.[2][4][5]

Potential Therapeutic Areas and Molecular Targets

Based on extensive research on 1-indanone derivatives, the following therapeutic areas and molecular targets are proposed as potentially relevant for 4-Ethyl-2,3-dihydro-1H-inden-1-one.

Neurodegenerative Diseases

The 1-indanone scaffold has shown significant promise in the development of agents targeting neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[5][6]

Potential Targets:

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, a key strategy in managing Alzheimer's disease.[5][7]

-

Monoamine Oxidase B (MAO-B): Inhibition of MAO-B increases dopamine levels and is a validated approach in the treatment of Parkinson's disease.[5][6]

-

α-Synuclein Aggregates: Derivatives of 1-indanone have been developed as ligands that bind to misfolded α-synuclein fibrils, which are characteristic of Parkinson's disease.[8] This suggests a potential for both diagnostic and therapeutic applications.

-

Neuroinflammatory Mediators: Some indanone analogs have been shown to modulate neuroinflammatory pathways by targeting mediators like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[6]

Quantitative Data for 1-Indanone Analogs in Neurodegeneration:

| Compound Class | Target | Potency | Reference |

| Piperidino-indanone derivative | AChE | IC₅₀ = 0.0018 µM | [7] |

| 1,3-Indandione derivative | α-synuclein fibrils | Kd = 9.0 nM | [8] |

| 1-Indanone derivative | α-synuclein fibrils | Kd = 18.8 nM | [8] |

Oncology

The antiproliferative properties of 1-indanone derivatives have been demonstrated in various cancer cell lines, suggesting potential applications in oncology.[9]

Potential Targets:

-

Tubulin: Certain fluorinated benzylidene indanones act as microtubule destabilizers by binding to the colchicine binding pocket of tubulin, leading to cell cycle arrest in the G2/M phase.[9]

-

Topoisomerase I: Thiazolyl hydrazone derivatives of 1-indanone have shown favorable anticancer activity, with topoisomerase I being a potential target for this class of compounds.[9]

-

NF-κB/MAPK Signaling Pathway: Some benzylidene-indanone derivatives have been found to inhibit the activation of the proinflammatory NF-κB/MAPK signaling pathway, which is often dysregulated in cancer.[9]

Quantitative Data for 1-Indanone Analogs in Oncology:

| Compound Class | Cell Line | Potency (IC₅₀) | Reference |

| Thiazolyl hydrazone indanone | Colorectal cancer cell lines | 0.41 ± 0.19 µM to 6.85 ± 1.44 µM | [9] |

Inflammatory Disorders

The anti-inflammatory potential of the 1-indanone scaffold has been well-documented, with some derivatives showing superior activity to established anti-inflammatory drugs.[10]

Potential Targets:

-

Cyclooxygenase (COX-1 and COX-2): Indanone derivatives have been shown to interact with and potentially inhibit COX enzymes, which are key mediators of inflammation.[11]

Preclinical Data for 1-Indanone Analogs in Inflammation:

| Compound Class | Assay | Result | Reference |

| Isoxazole fused indanones | Carrageenan-induced paw edema | Showed good anti-inflammatory activity compared to indomethacin | [10] |

| Indanone derivative | Heat-induced hemolysis | 9.12 ± 0.75% to 72.82 ± 4.36% inhibition | [11] |

Infectious Diseases

Derivatives of 1-indanone have demonstrated activity against a range of pathogens, indicating their potential as anti-infective agents.

Potential Targets:

-

Viral Proteins: Chalcone derivatives of indanone have shown significant therapeutic and protective activities against the Tobacco Mosaic Virus (TMV).[4]

-

Bacterial Enzymes: 1-Indanone chalcones and their hydrazone derivatives have exhibited broad-spectrum antibacterial activity.[12]

Quantitative Data for 1-Indanone Analogs in Infectious Diseases:

| Compound Class | Organism | Potency | Reference |

| Chalcone indanone derivative (N2) | Tobacco Mosaic Virus (TMV) | EC₅₀ = 70.7 µg/mL (therapeutic) | [4] |

| Chalcone indanone derivative (N2) | Tobacco Mosaic Virus (TMV) | EC₅₀ = 60.8 µg/mL (protective) | [4] |

| 1-Indanone chalcone derivative (1b) | Pseudomonas aeruginosa, Salmonella typhimurium | MIC = 15.6 to 31.3 µg/mL | [12] |

Signaling Pathways and Experimental Workflows

NF-κB/MAPK Signaling Pathway in Inflammation and Cancer

Several 1-indanone derivatives have been shown to inhibit the lipopolysaccharide (LPS)-induced activation of the NF-κB and MAPK signaling pathways, which are crucial in both inflammation and cancer.

Caption: Proposed inhibition of the NF-κB/MAPK pathway by 1-indanone derivatives.

General Experimental Workflow for Target Validation

The following diagram illustrates a typical workflow for the initial biological evaluation of a novel 1-indanone derivative.

Caption: A generalized workflow for the preclinical evaluation of novel 1-indanone derivatives.

Detailed Experimental Protocols

The following are representative protocols for key experiments cited in the literature for 1-indanone derivatives.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman's method, a widely used colorimetric assay for measuring AChE activity.

Principle: The enzymatic activity of AChE is measured by monitoring the increase in absorbance due to the production of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a colored product.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI) as substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Donepezil as a positive control

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of the test compound and serial dilutions to obtain a range of concentrations.

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution (or positive control/vehicle).

-

Add the AChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate (ATCI) to all wells.

-

Immediately measure the absorbance at a specific wavelength (e.g., 412 nm) at regular intervals for a set duration using a microplate reader.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition relative to the vehicle control and calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.

In Vitro α-Synuclein Fibril Binding Assay

This protocol describes a saturation binding experiment to determine the binding affinity (Kd) of a compound to pre-formed α-synuclein fibrils.[8]

Principle: A radiolabeled or fluorescently tagged ligand is incubated with a fixed amount of α-synuclein fibrils. The amount of bound ligand is measured and used to determine the binding affinity.

Materials:

-

Recombinant human α-synuclein protein

-

Pre-formed α-synuclein fibrils

-

Radiolabeled or fluorescently tagged version of the test compound

-

Phosphate-buffered saline (PBS)

-

Glass fiber filters

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Prepare pre-formed α-synuclein fibrils by incubating monomeric α-synuclein under appropriate conditions (e.g., shaking at 37°C for several days).

-

In a series of tubes, add a fixed amount of α-synuclein fibrils.

-

Add increasing concentrations of the labeled test compound to the tubes.

-

To determine non-specific binding, a parallel set of tubes is prepared with a high concentration of an unlabeled competitor compound.

-

Incubate the mixtures to allow binding to reach equilibrium.

-

Separate the bound from free ligand by rapid vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold PBS to remove unbound ligand.

-

Quantify the amount of bound ligand on the filters using a scintillation counter (for radioligands) or a fluorescence reader.

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the specific binding against the concentration of the free ligand and fit the data to a saturation binding curve to determine the Kd and Bmax.

Anticancer Cell Viability Assay (MTT Assay)

This is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest (e.g., colorectal cancer cell line)

-

Complete cell culture medium

-

Test compound dissolved in DMSO

-

MTT solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control. Include a positive control (e.g., a known anticancer drug).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for a few hours, allowing the formazan crystals to form.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Conclusion

The 1-indanone scaffold represents a highly promising starting point for the development of novel therapeutic agents. Based on the extensive body of research on its derivatives, this compound could potentially exhibit a range of biological activities, with the most promising applications likely in the areas of neurodegenerative diseases, oncology, inflammatory disorders, and infectious diseases. The ethyl group at the 4-position may influence the compound's lipophilicity and steric interactions with target proteins, potentially leading to a unique pharmacological profile. Further investigation through the experimental protocols outlined in this guide is warranted to elucidate the specific therapeutic targets and potential clinical utility of this particular molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academicjournals.org [academicjournals.org]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Indanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indanone scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. Notably, the successful development of donepezil for the treatment of Alzheimer's disease has catalyzed significant interest in exploring the broader pharmacological potential of indanone derivatives.[1] These compounds have demonstrated a remarkable ability to modulate the activity of key enzymes and signaling pathways implicated in a range of pathologies, particularly neurodegenerative disorders.[1] This in-depth technical guide aims to provide a comprehensive overview of the mechanisms of action of indanone derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes to support ongoing research and drug development efforts.

Core Mechanisms of Action

Indanone derivatives exert their biological effects through multiple mechanisms, with the most extensively studied being the inhibition of cholinesterases and monoamine oxidases. Furthermore, emerging research has highlighted their potential to interfere with amyloid-beta aggregation, exhibit antioxidant properties, and modulate inflammatory pathways.

Cholinesterase Inhibition: Enhancing Cholinergic Neurotransmission

A primary and well-established mechanism of action for many indanone derivatives is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2] These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft.[3][4] By inhibiting these enzymes, indanone derivatives increase the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission.[3][5] This is particularly relevant in Alzheimer's disease, where a deficit in cholinergic signaling is a key pathological feature.[4][6][7]

The indanone moiety often plays a crucial role in binding to the peripheral anionic site (PAS) of the AChE enzyme.[8] Structure-activity relationship (SAR) studies have revealed that modifications to the indanone core and its substituents can significantly influence inhibitory potency and selectivity for AChE versus BChE.[2] For instance, compounds with a C=C linkage have been shown to be more potent AChE inhibitors than their saturated counterparts.[2]

| Compound/Derivative | Target | IC50 (µM) | Reference |

| 5c (meta-substituted aminopropoxy benzylidene) | AChE | 0.12 | [2] |

| 7b (para-substituted aminopropoxy benzylidene) | BChE | 0.04 | [2] |

| 9 (indanone derivative) | AChE | 0.0148 | [9] |

| 14 (indanone derivative) | AChE | 0.0186 | [9] |

| 4b (Donepezil-inspired indanone derivative) | AChE | 0.78 | [8] |

| 7h (Indanone-carbamate hybrid) | AChE | 1.2 | [10] |

| 7h (Indanone-carbamate hybrid) | BChE | 0.3 | [10] |

| A1 (Indanone-1-benzyl-1,2,3,6-tetrahydropyridin hybrid) | AChE | 0.054 | [11] |

| A1 (Indanone-1-benzyl-1,2,3,6-tetrahydropyridin hybrid) | MAO-B | 3.25 | [11] |

| Compound 54 | AChE | 14.06 | |

| Compound 56 | AChE | 12.30 | |

| Compound 64 | AChE | 12.01 |

This colorimetric assay is a widely used method to determine AChE activity.[10]

Materials:

-

96-well microplate

-

Phosphate buffer (0.1 M, pH 8.0)

-

Acetylcholinesterase (AChE) solution (e.g., 1 U/mL)

-

Test compound stock solution (dissolved in an appropriate solvent like ethanol or DMSO)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM)

-

Acetylthiocholine iodide (ATCI) solution (14 mM)

-

Sodium dodecyl sulfate (SDS) solution (5%)

-

Microplate reader

Procedure:

-

To each well of a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0).

-

Add 10 µL of the test compound stock solution at various concentrations. For the control wells, add 10 µL of the solvent used for the test compounds.

-

Add 10 µL of AChE solution to each well.

-

Incubate the plate for 10 minutes at 25°C.

-

Following incubation, add 10 µL of 10 mM DTNB to the reaction mixture.

-

Initiate the reaction by adding 10 µL of 14 mM ATCI.

-

Shake the plate for 1 minute.

-

Stop the reaction by adding 20 µL of 5% SDS.

-

After a 10-minute incubation, measure the absorbance at 412 nm using a microplate reader.

-

The percent inhibition of AChE is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Monoamine Oxidase Inhibition: Modulating Neurotransmitter Levels

Indanone derivatives have also been identified as potent inhibitors of monoamine oxidases (MAO-A and MAO-B).[1][12] MAOs are mitochondrial enzymes that catalyze the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[4][8][9] Inhibition of these enzymes leads to an increase in the levels of these neurotransmitters in the brain, which can have therapeutic effects in conditions like Parkinson's disease and depression.[1]

Structure-activity relationship studies have shown that substitutions on the indanone ring can confer selectivity for MAO-A or MAO-B. For example, 2-heteroarylidene-1-indanone derivatives have been shown to be potent in vitro inhibitors of MAO-B, with IC50 values in the micromolar to nanomolar range.[12]

| Compound/Derivative | Target | IC50 (µM) | Reference |

| 2-heteroarylidene-1-indanones | MAO-B | 0.0044 - 1.53 | [12] |

| 2-heteroarylidene-1-indanones | MAO-A | as low as 0.061 | [12] |

| 2-benzylidene-1-indanones | MAO-B | < 2.74 | |

| 5g (2-benzylidene-1-indanone) | MAO-A | 0.131 |

A continuous spectrophotometric method is commonly used to assay MAO-A and MAO-B activity.[13]

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (substrate for MAO-A)

-

Benzylamine (substrate for MAO-B)

-

Test compound stock solution

-

Phosphate buffer

-

Spectrophotometer capable of UV measurements

Procedure for MAO-A Inhibition:

-

Prepare a reaction mixture containing phosphate buffer and the desired concentration of the test compound.

-

Add the MAO-A enzyme to the mixture and pre-incubate.

-

Initiate the reaction by adding kynuramine.

-

Continuously monitor the formation of 4-hydroxyquinoline by measuring the increase in absorbance at 316 nm.

-

Calculate the rate of reaction and determine the percent inhibition by comparing the rate in the presence of the inhibitor to the control rate.

Procedure for MAO-B Inhibition:

-

Prepare a reaction mixture containing phosphate buffer and the desired concentration of the test compound.

-

Add the MAO-B enzyme to the mixture and pre-incubate.

-

Initiate the reaction by adding benzylamine.

-

Continuously monitor the formation of benzaldehyde by measuring the increase in absorbance at 250 nm.

-

Calculate the rate of reaction and determine the percent inhibition.

Inhibition of Amyloid-Beta Aggregation

A key pathological hallmark of Alzheimer's disease is the formation of amyloid plaques, which are primarily composed of aggregated amyloid-beta (Aβ) peptides.[2][5][12] Several indanone derivatives have been shown to inhibit the self-assembly of Aβ peptides and even promote the disaggregation of pre-formed Aβ fibrils.[8][9] This anti-aggregation activity is a promising therapeutic strategy to slow the progression of Alzheimer's disease.

| Compound/Derivative | Assay | Inhibition (%) | Reference |

| 4b (Donepezil-inspired indanone derivative) | Aβ(1-42) aggregation | 53.04 | [8] |

| 9 (indanone derivative) | Aβ aggregation | 85.5 | [9] |

| 14 (indanone derivative) | Aβ aggregation | 83.8 | [9] |

| 7h (Indanone-carbamate hybrid) | Self-induced Aβ aggregation | 86.8 | [10] |

The Thioflavin T (ThT) fluorescence assay is a standard method for monitoring the formation of amyloid fibrils.[14]

Materials:

-

Aβ(1-42) peptide

-

Thioflavin T (ThT) stock solution

-

Phosphate buffer

-

96-well black microplate

-

Fluorometer

Procedure:

-

Prepare a solution of Aβ(1-42) peptide in a suitable buffer.

-

Incubate the Aβ solution in the presence and absence of the test compound at 37°C with gentle agitation.

-

At various time points, take aliquots of the incubation mixture.

-

Add the aliquot to a solution of ThT in a 96-well black microplate.

-

Measure the fluorescence intensity using a fluorometer with excitation at approximately 450 nm and emission at approximately 485 nm.[15]

-

An increase in fluorescence intensity indicates the formation of amyloid fibrils. The percentage of inhibition is calculated by comparing the fluorescence of the sample with the inhibitor to the control without the inhibitor.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved in the mechanism of action of indanone derivatives, the following diagrams have been generated using the DOT language.

Caption: Cholinergic Signaling Pathway and Inhibition by Indanone Derivatives.

Caption: Monoamine Oxidase (MAO) Pathway and Inhibition by Indanone Derivatives.

Caption: Amyloid-Beta Aggregation Pathway and Inhibition by Indanone Derivatives.

Caption: Experimental Workflow for Acetylcholinesterase (AChE) Inhibition Assay.

Other Potential Mechanisms of Action

Beyond the primary mechanisms detailed above, research suggests that indanone derivatives may possess a broader range of pharmacological activities that contribute to their therapeutic potential.

-

Antioxidant Activity: Some indanone derivatives have demonstrated the ability to scavenge free radicals and protect against oxidative stress, a pathological process implicated in numerous diseases, including neurodegeneration.[8][9]

-

Anti-inflammatory Effects: Certain indanone derivatives have shown anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase-2 (COX-2).[16]

-

Metal Chelation: The ability of some indanone derivatives to chelate metal ions, such as copper and zinc, which are known to promote Aβ aggregation, represents another potential therapeutic avenue.

-